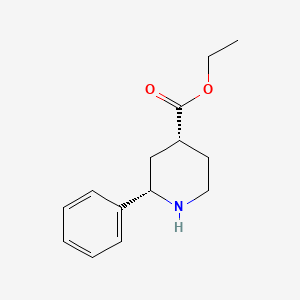
Ethyl cis-2-phenylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate is a chiral compound with significant interest in the field of medicinal chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is known for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from various starting materials such as phenylacetonitrile and ethyl chloroformate.
Cyclization: The piperidine ring is formed through a cyclization reaction, often using a base such as sodium hydride.
Esterification: The carboxylate group is introduced through an esterification reaction with ethyl alcohol in the presence of an acid catalyst.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Phenylpiperidine-4-carboxylic acid.
Reduction: Ethyl (2R,4S)-2-phenylpiperidine-4-methanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate
- rac-ethyl (2R,4S)-4-amino-6,6-dimethyloxane-2-carboxylate hydrochloride
Uniqueness
rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate is unique due to its specific piperidine ring structure and phenyl group, which confer distinct chemical and biological properties. Its chiral nature also allows for enantioselective interactions, making it valuable in stereochemistry and drug development.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl (2S,4R)-2-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-9-15-13(10-12)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3/t12-,13+/m1/s1 |
InChI Key |
VCAXGGGFZKCPGW-OLZOCXBDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CCNC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















